N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Antimitotic Agents and Biological Activity
Studies have identified derivatives related to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide as potential antimitotic agents. These compounds exhibit activity in biological systems, with chiral isomers showing varying degrees of potency. Such compounds are synthesized and evaluated for their biological efficacy, including antimicrobial, antifungal, and potential anticancer activities (Temple & Rener, 1992; Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
The compound has also been involved in the synthesis of novel heterocyclic compounds, demonstrating its utility in creating diverse molecular structures with potential therapeutic applications. These include the development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, highlighting its role in the exploration of new pharmacologically active molecules (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The derivative's application extends to antimicrobial and antifungal research, where its modifications lead to the development of compounds that are tested for these specific activities. Such research underscores the compound's versatility and potential in contributing to the discovery of new antimicrobial and antifungal agents (Kumar & Joshi, 2009).
Organocatalysis in Green Chemistry
Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents an environmentally friendly method for creating pyrazolopyrimidinone derivatives. This approach not only expands the chemical toolkit for synthesizing heterocyclic compounds but also aligns with the principles of green chemistry by employing solvent-free conditions (Zolfigol et al., 2013).
X-ray Powder Diffraction Analysis
X-ray powder diffraction data for related compounds provide crucial information on their crystalline structures, which is essential for understanding their chemical behavior and interaction mechanisms. Such analytical techniques are fundamental in drug development processes, offering insights into the stability and formulation aspects of potential pharmaceutical compounds (Wang et al., 2017).
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-17-14(3)22-21(24-20(17)28)26-18(12-13(2)25-26)23-19(27)11-8-15-6-9-16(29-4)10-7-15/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPJKDYYKGHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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